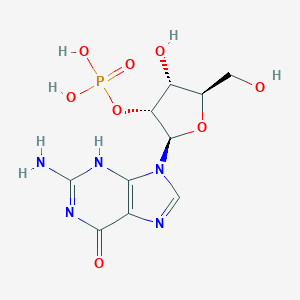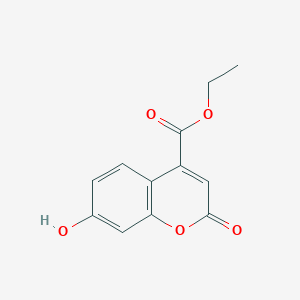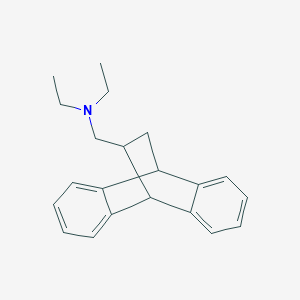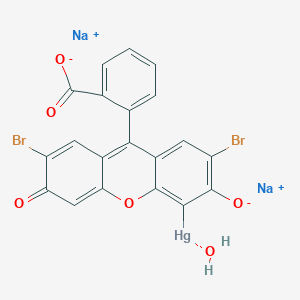
Cykazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cykazine is a naturally occurring glucoside found in cycads, such as Cycas revoluta and Zamia pumila . It is known for its carcinogenic and neurotoxic properties. The compound has the chemical formula C8H16N2O7 and a molar mass of 252.23 g/mol . This compound is hydrolyzed in the body to produce methylazoxymethanol, which is responsible for its toxic effects .
準備方法
Synthetic Routes and Reaction Conditions: Cykazine can be synthesized through the enzymatic reaction involving methyl-ONN-azoxymethanol and UDP-glucose, catalyzed by the enzyme methyl-ONN-azoxymethanol beta-D-glucosyltransferase . This reaction produces cycasin and UDP as by-products.
Industrial Production Methods: Industrial production of cycasin is not common due to its toxic nature. traditional methods of preparing cycad seeds involve leaching in water, prolonged leaching, and aging to remove cycasin and other toxins . These methods have been used by Aboriginal groups in Australia for centuries .
化学反応の分析
Types of Reactions: Cykazine undergoes hydrolysis in the presence of beta-glucosidase enzymes, resulting in the formation of glucose and methylazoxymethanol . Methylazoxymethanol further decomposes into formaldehyde and diazomethane .
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidase enzymes are commonly used to hydrolyze cycasin.
Decomposition: Methylazoxymethanol spontaneously decomposes under physiological conditions.
Major Products:
Hydrolysis: Glucose and methylazoxymethanol.
Decomposition: Formaldehyde and diazomethane.
科学的研究の応用
Cykazine has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of carcinogenesis and neurotoxicity . In biology, cycasin serves as a tool to study the effects of toxic glucosides on various organisms . In medicine, it is used to investigate the pathways involved in liver toxicity and neurodegenerative diseases . Industrial applications are limited due to its toxicity, but it is crucial in understanding the detoxification processes in traditional food preparation .
作用機序
Cykazine is similar to other azoxyglycosides, such as macrozamin . Both compounds share the toxic functional group that releases methylazoxymethanol upon hydrolysis . cycasin is unique due to its specific glucoside structure, which influences its hydrolysis rate and toxicity . Other similar compounds include beta-methylamino-L-alanine (BMAA), which is also found in cycads and has neurotoxic effects .
類似化合物との比較
- Macrozamin
- Beta-methylamino-L-alanine (BMAA)
Cykazine’s unique structure and hydrolysis products make it a valuable compound for studying toxicological mechanisms and developing detoxification methods.
特性
CAS番号 |
14901-08-7 |
|---|---|
分子式 |
C8H16N2O7 |
分子量 |
252.22 g/mol |
IUPAC名 |
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/b10-9-/t4-,5-,6+,7-,8-/m1/s1 |
InChIキー |
YHLRMABUJXBLCK-JAJWTYFOSA-N |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
異性体SMILES |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |
正規SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Color/Form |
COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |
melting_point |
154°C |
Key on ui other cas no. |
14901-08-7 |
物理的記述 |
Solid |
溶解性 |
READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |
同義語 |
(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















